1,1-Difluoro-1-(o-tolyl)propan-2-amine
Description
1,1-Difluoro-1-(o-tolyl)propan-2-amine is a fluorinated secondary amine with the molecular formula C₉H₁₀F₃N (MW: 189.18 g/mol). The compound features a propan-2-amine backbone substituted with two fluorine atoms and an o-tolyl (2-methylphenyl) group on the same carbon. The o-tolyl group introduces steric bulk, while the fluorine atoms modulate electronic properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1,1-difluoro-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-7-5-3-4-6-9(7)10(11,12)8(2)13/h3-6,8H,13H2,1-2H3 |
InChI Key |
LOYMIVVUPRNQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1-(2-methylphenyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenylpropan-2-amine as the core structure.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of 1,1-Difluoro-1-(2-methylphenyl)propan-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-1-(2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
1,1-Difluoro-1-(2-methylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-(2-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences between 1,1-Difluoro-1-(o-tolyl)propan-2-amine and related compounds:
Key Observations:
- Steric Effects : The o-tolyl group introduces steric hindrance, which may reduce binding affinity in biological systems compared to smaller substituents (e.g., 2-fluorophenyl in 2-FA) .
- Electronic Effects : Trifluoromethyl groups (as in 1-[2-(trifluoromethyl)phenyl]propan-2-amine) provide stronger electron-withdrawing effects than difluoro substitutions, altering reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
